5-Bromo-2-methylbenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves electrophilic substitution reactions, where a bromine atom is introduced into an aromatic system. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized using aryl/aralkyl carboxylic acids as precursors, followed by electrophilic substitution with 6-bromo-3,4-methylenedioxybenzyl chloride . Similarly, 2-bromobenzoic acids have been used as building blocks for constructing nitrogen heterocycles, showcasing the versatility of brominated aromatic compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole shows that the substituents create dihedral angles with the core imidazo thiadiazole plane, indicating steric interactions between the groups . The molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory, which provided a complete description of molecular dynamics and vibrational modes .
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. For example, Schiff bases were synthesized using 5-bromo-3-methoxysalicylaldehyde, demonstrating the reactivity of brominated compounds in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of a bromine atom can increase molecular weight and affect boiling and melting points. The electronic properties, such as absorption wavelength and excitation energy, can be studied using time-dependent DFT, as was done for Methyl 2-amino 5-bromobenzoate . The polarizability and first-order hyperpolarizability are also important properties that can be calculated to understand the non-linear optical activity of these molecules . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated at different temperatures to understand the stability of these compounds .
Scientific Research Applications
- “5-Bromo-2-methylbenzoyl chloride” is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.491 g/mol .
- It falls under the category of Carbonyl Chlorides .
- It’s available for purchase for research purposes , but specific details about its applications in scientific research are not readily available.
- Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
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5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Application: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method: The synthesis involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHNBXDSOKTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624873 | |
Record name | 5-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzoyl chloride | |
CAS RN |
21900-41-4 | |
Record name | 5-Bromo-2-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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